2-[(2-Bromobenzoyl)amino]benzoic acid
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Description
2-[(2-Bromobenzoyl)amino]benzoic acid is a compound that can be synthesized through various organic reactions. It is characterized by the presence of a bromobenzoyl group attached to an amino group, which is further connected to a benzoic acid moiety. This structure is a derivative of benzoic acid and is of interest due to its potential applications in the synthesis of more complex organic molecules and its relevance in biological activity studies.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 2-aminobenzothiazoles is achieved by reacting arylthioureas with an electrophilic bromine source, such as benzyltrimethylammonium tribromide . Similarly, the synthesis of 2-((2-aminobenzoyl)amino)benzoic acid derivatives is performed using a one-pot method, which is operationally simple and environmentally friendly, yielding high purity products . These methods highlight the potential pathways that could be adapted for the synthesis of 2-[(2-Bromobenzoyl)amino]benzoic acid.
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using various spectroscopic techniques such as FT-IR, NMR (1D and 2D), and XRD. For example, the structure of 2-N-propanoyl benzoic acid was confirmed using these methods, and the analysis included bond lengths, bond angles, and hydrogen bonding . These techniques could similarly be applied to determine the molecular structure of 2-[(2-Bromobenzoyl)amino]benzoic acid.
Chemical Reactions Analysis
Compounds like 2-[(2-Bromobenzoyl)amino]benzoic acid can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the bromomethyl group in 3,5-bis(bromomethyl)benzoic acid can participate in S-alkylation reactions with thiols . The bromine atoms in such compounds are also susceptible to nucleophilic substitution reactions, which can be utilized to introduce different substituents or to form metal complexes, as seen in the synthesis of metal(II) complexes with related ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of bromine atoms typically increases the molecular weight and may affect the melting and boiling points. The benzoic acid moiety contributes to the acidity of the compound, and the amino group can engage in hydrogen bonding, influencing solubility and reactivity. Analytical techniques such as mass spectrometry, elemental analysis, and thermal analysis (TGA) are used to characterize these properties .
Scientific Research Applications
Synthetic Procedures and Biological Interest
2-[(2-Bromobenzoyl)amino]benzoic acid, as a compound, has a significant role in synthetic chemistry, particularly in the development of compounds with potential therapeutic applications. A detailed analysis of synthetic procedures to access 2-guanidinobenzazoles highlights the importance of such compounds in medicinal chemistry. These molecules display a wide range of biological activities, including cytotoxicity and inhibition of cell proliferation via angiogenesis and apoptosis. The guanidine group, considered a super base when bonded to a benzazole ring, results in 2-guanidinobenzazoles (2GBZs), altering the biological activity of these heterocycles. The synthesis involves a variety of modifications and functionalization, offering insights into the development of new pharmacophores (Rosales-Hernández et al., 2022).
Degradation Processes and Environmental Impact
The degradation processes of certain pharmaceutical compounds, such as nitisinone, offer a perspective on the stability and environmental impact of bromobenzoyl derivatives. Understanding the stability of these compounds under various conditions, including pH and temperature, alongside identifying degradation products, contributes to a better comprehension of their environmental behavior and potential risks associated with medical applications (Barchańska et al., 2019).
Influence on Plant Metabolism
The effect of amino derivatives of benzoic acid on the respiration of etiolated barley leaves presents an interesting area of study, indicating the complex interactions between synthetic compounds and biological systems. Such research sheds light on the broader implications of benzoyl-amino benzoic acid derivatives on plant physiology and growth, providing a basis for further exploration of their agricultural and ecological impacts (Nagutb, 1964).
Therapeutic Potential and Pharmacological Evaluation
The exploration of benzothiazoles, including derivatives related to 2-[(2-Bromobenzoyl)amino]benzoic acid, in the context of their therapeutic potential, is an active area of research. Benzothiazole derivatives possess a broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Their structural simplicity and ease of synthesis enable the development of chemical libraries that could aid in discovering new entities progressing towards market (Ahmed et al., 2015).
properties
IUPAC Name |
2-[(2-bromobenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c15-11-7-3-1-5-9(11)13(17)16-12-8-4-2-6-10(12)14(18)19/h1-8H,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRXBDNEMALOMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354499 |
Source
|
Record name | 2-[(2-bromobenzoyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Bromobenzoyl)amino]benzoic acid | |
CAS RN |
18600-62-9 |
Source
|
Record name | 2-[(2-bromobenzoyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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